molecular formula C52H108BrN B14367088 N,N,N-Tridodecylhexadecan-1-aminium bromide CAS No. 93906-67-3

N,N,N-Tridodecylhexadecan-1-aminium bromide

Cat. No.: B14367088
CAS No.: 93906-67-3
M. Wt: 827.3 g/mol
InChI Key: KNFNLHQOBVIOIE-UHFFFAOYSA-M
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Description

N,N,N-Tridodecylhexadecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to lower surface tension and form micelles in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tridodecylhexadecan-1-aminium bromide typically involves the quaternization of hexadecan-1-amine with dodecyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The final product is purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tridodecylhexadecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines. These reactions are carried out in aqueous or alcoholic solutions at room temperature.

    Oxidation Reactions: Often involve oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions are conducted under acidic or neutral conditions.

    Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted ammonium compounds, alcohols, and amines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N,N,N-Tridodecylhexadecan-1-aminium bromide involves its interaction with lipid membranes and proteins. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. It also interacts with proteins, altering their structure and function .

Properties

CAS No.

93906-67-3

Molecular Formula

C52H108BrN

Molecular Weight

827.3 g/mol

IUPAC Name

tridodecyl(hexadecyl)azanium;bromide

InChI

InChI=1S/C52H108N.BrH/c1-5-9-13-17-21-25-29-30-31-32-36-40-44-48-52-53(49-45-41-37-33-26-22-18-14-10-6-2,50-46-42-38-34-27-23-19-15-11-7-3)51-47-43-39-35-28-24-20-16-12-8-4;/h5-52H2,1-4H3;1H/q+1;/p-1

InChI Key

KNFNLHQOBVIOIE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-]

Origin of Product

United States

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